1,4-Diaminobutane dihydrochloride
Overview
Description
Mechanism of Action
- Primary Targets : 1,4-Diaminobutane dihydrochloride acts as a cross-linking agent in polymer chemistry, aiding in the formation of polymers with improved mechanical properties .
- As a building block in organic synthesis, it participates in the formation of various organic compounds, including pharmaceutical drugs and agrochemicals .
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
1,4-Diaminobutane dihydrochloride exhibits basic properties due to the presence of amino groups . It can act as a weak base, forming salts with strong acids . In biochemical research, it is utilized in the preparation of specialized cell culture media for stem cell cultivation . It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants .
Cellular Effects
This compound is considered an occupational hepatotoxin and a secondary hepatotoxin . This means that it has the potential to cause liver damage if ingested or exposed to in high concentrations . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
This compound is an NMDA receptor agonist produced by the breakdown of amino acids after the death of an organism. It is a polyamine plant growth regulator affecting the synthesis of macromolecules and the development of root systems in plants. It binds to the polyamine modulatory site of the NMDA receptor and potentiates NMDA-induced currents .
Temporal Effects in Laboratory Settings
This compound is stable, but hygroscopic . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is important to handle this compound with care as it can be toxic and a skin and eye irritant .
Dosage Effects in Animal Models
The toxicity of this compound is relatively low, but safety precautions should still be taken. The oral median lethal dose (LD50) in rats is 463 mg/kg, and the dermal LD50 in rabbits is 1.576 g/kg .
Metabolic Pathways
This compound is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) .
Transport and Distribution
This compound is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions . This property allows it to be easily transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Putrescine dihydrochloride can be synthesized via the decarboxylation of ornithine or arginine followed by hydrolysis . The reaction typically involves the use of ornithine decarboxylase enzyme to catalyze the decarboxylation process .
Industrial Production Methods: On an industrial scale, putrescine is produced by the hydrogenation of succinonitrile . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Putrescine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Putrescine can be oxidized to form 4-aminobutanal.
Reduction: It can be reduced to form 1,4-butanediamine.
Substitution: It can undergo substitution reactions to form derivatives like spermidine and spermine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like S-adenosylmethionine are used in the synthesis of spermidine and spermine.
Major Products:
Oxidation: 4-aminobutanal
Reduction: 1,4-butanediamine
Substitution: Spermidine and spermine
Scientific Research Applications
Putrescine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polyamines like spermidine and spermine.
Biology: It plays a role in cell proliferation and stress responses in plants.
Medicine: It is used in the study of cell growth and differentiation.
Industry: It is a component of agrochemicals, surfactants, pharmaceuticals, polymers, and additives.
Comparison with Similar Compounds
Cadaverine: Another biogenic polyamine formed by the decarboxylation of lysine.
Spermidine: A triamine formed from putrescine and S-adenosylmethioninamine.
Spermine: A tetramine formed from spermidine and another molecule of S-adenosylmethioninamine.
Uniqueness: Putrescine dihydrochloride is unique due to its role as a precursor in the biosynthesis of other polyamines like spermidine and spermine. Its involvement in stress responses and cell proliferation makes it a crucial compound in both plant and animal systems .
Properties
IUPAC Name |
butane-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059824 | |
Record name | 1,4-Diaminobutane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Putrescine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
333-93-7 | |
Record name | Putrescine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Diaminobutane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PUTRESCINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45SUR7RHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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